Potassium isobutyrate

Description

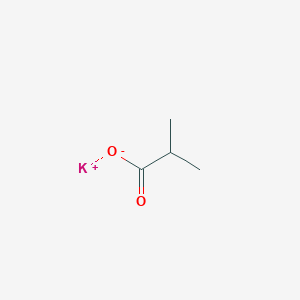

Structure

3D Structure of Parent

Properties

CAS No. |

19455-20-0 |

|---|---|

Molecular Formula |

C4H8KO2 |

Molecular Weight |

127.20 g/mol |

IUPAC Name |

potassium;2-methylpropanoate |

InChI |

InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |

InChI Key |

XOOFMQGNGKOHOG-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)[O-].[K+] |

Isomeric SMILES |

CC(C)C(=O)[O-].[K+] |

Canonical SMILES |

CC(C)C(=O)O.[K] |

Other CAS No. |

19455-20-0 |

Related CAS |

79-31-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium isobutyrate, the potassium salt of isobutyric acid, is a compound of interest in various chemical and biological research fields. This document provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of key processes. The information is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1][2][3] It is the potassium salt of the branched-chain carboxylic acid, isobutyric acid.[4][5] The properties of this compound and its parent acid are summarized below.

| Property | Value | Source |

| IUPAC Name | potassium;2-methylpropanoate | [6] |

| Synonyms | Isobutyric Acid Potassium Salt | [1][7] |

| CAS Number | 19455-20-0 | [1][2][3][6][7][8][9][10][11][12][13] |

| Molecular Formula | C4H7KO2 | [1][7][8][9][10][11] |

| Molecular Weight | 126.20 g/mol | [1][2][7][8][14] |

| Appearance | White to Almost white powder to crystal | [1][3] |

| Purity | >98.0% | [1][3][7] |

| pKa of Isobutyric Acid | 4.84 | [5][15][16] |

| Boiling Point of Isobutyric Acid | 153-155 °C | [5][9][16] |

| Melting Point of Isobutyric Acid | -47 °C | [5][16] |

| Density | 0.983 g/cm³ | [9] |

| Solubility | Soluble in water. Salts of isobutyric acid are more soluble in water than the acid itself. | [4][5][17] |

| Hygroscopic Nature | Hygroscopic | [2] |

| Solid Phase Heat Capacity (Cp,solid) | 166.95 J/mol·K at 298.15 K | |

| Solid Phase Molar Entropy (S°solid, 1 bar) | 192.40 J/mol·K | [14] |

Synthesis and Purification

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction.[6]

Experimental Protocol: Synthesis via Neutralization

Objective: To synthesize this compound from isobutyric acid and a potassium base.

Materials:

-

Isobutyric acid ((CH₃)₂CHCOOH)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., deionized water, ethanol)

-

Magnetic stirrer and stir bar

-

Reaction flask

-

pH indicator or pH meter

-

Rotary evaporator (for solvent removal)

-

Drying oven or vacuum desiccator

Procedure using Potassium Hydroxide (KOH):

-

In a reaction flask, dissolve a known molar amount of isobutyric acid in a suitable solvent.

-

Slowly add an equimolar amount of potassium hydroxide solution to the isobutyric acid solution while stirring continuously. The reaction is exothermic.

-

Monitor the pH of the reaction mixture. The endpoint is reached at a neutral pH.

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

The resulting solid is this compound. Dry the product in a drying oven or under vacuum to remove any residual water.

Reaction: (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[6]

Procedure using Potassium Carbonate (K₂CO₃):

-

In a reaction flask, dissolve a known molar amount of isobutyric acid in a suitable solvent.

-

Slowly add half the molar amount of potassium carbonate to the isobutyric acid solution while stirring. This is because one mole of K₂CO₃ reacts with two moles of isobutyric acid. Effervescence (release of CO₂) will be observed.

-

Continue stirring until the effervescence ceases, indicating the completion of the reaction.

-

Remove the solvent using a rotary evaporator.

-

Dry the resulting this compound solid.

Reaction: 2(CH₃)₂CHCOOH + K₂CO₃ → 2(CH₃)₂CHCOOK + H₂O + CO₂[6]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using several analytical techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the isobutyrate anion is expected to show two main signals: a doublet for the six equivalent methyl (CH₃) protons resulting from coupling with the methine (CH) proton, and a septet for the single methine proton due to coupling with the six methyl protons.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of the carbon atoms in the isobutyrate structure.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In negative-ion mode, the isobutyrate anion (C₄H₇O₂⁻) would be detected at a mass-to-charge ratio (m/z) of 87.[6] In positive-ion mode, adducts with potassium ions, such as [K(C₄H₇O₂) + K]⁺, may be observed.[6]

Infrared (IR) Spectroscopy

-

IR spectroscopy can be used to identify the characteristic functional groups. The spectrum of this compound will show the absence of the broad O-H stretch of the carboxylic acid and the presence of strong carboxylate (COO⁻) stretching vibrations.

Safety and Handling

-

Hazards: this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[18]

-

Handling: Use in a well-ventilated area.[18] Avoid breathing dust.[18] Wear protective gloves, clothing, and eye protection.[18] Wash hands thoroughly after handling.[18]

-

Storage: Store at 4°C in a sealed container, away from moisture.[7] The compound is hygroscopic.[2]

Concluding Remarks

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analysis of this compound. The data and protocols presented herein are intended to support researchers and scientists in their work with this compound. Adherence to appropriate safety protocols is essential when handling this chemical.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 19455-20-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Isobutyric acid [medbox.iiab.me]

- 5. Isobutyric_acid [chemeurope.com]

- 6. This compound|Research Compound [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:19455-20-0 | Chemsrc [chemsrc.com]

- 10. This compound [webbook.nist.gov]

- 11. ISOBUTYRIC ACID POTASSIUM SALT(19455-20-0) IR Spectrum [chemicalbook.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. This compound [webbook.nist.gov]

- 14. This compound (CAS 19455-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. CAS 79-31-2: Isobutyric acid | CymitQuimica [cymitquimica.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis and Characterization of Potassium Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium isobutyrate (also known as potassium 2-methylpropanoate). This document details the chemical synthesis, purification, and in-depth characterization of the compound, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key processes.

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the neutralization of isobutyric acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1] This acid-base reaction is straightforward and yields the potassium salt and water (or water and carbon dioxide when using potassium carbonate).

The balanced chemical equation using potassium hydroxide is:

(CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O

Experimental Protocol: Synthesis

This protocol details a standard laboratory-scale synthesis of this compound from isobutyric acid and potassium hydroxide.

Materials:

-

Isobutyric acid (C₄H₈O₂, MW: 88.11 g/mol )

-

Potassium hydroxide (KOH, MW: 56.11 g/mol )

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Burette or dropping funnel

-

pH meter or pH indicator strips

-

Heating mantle with temperature control

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a specific molar quantity of isobutyric acid in a minimal amount of deionized water with stirring.

-

Preparation of KOH Solution: In a separate beaker, prepare a solution of potassium hydroxide by dissolving one molar equivalent of KOH in deionized water. Caution: The dissolution of KOH is highly exothermic and the solution is corrosive.

-

Neutralization: Slowly add the potassium hydroxide solution to the isobutyric acid solution using a burette or dropping funnel while continuously stirring. Monitor the pH of the reaction mixture. The endpoint of the neutralization is a pH of approximately 7.

-

Reaction Completion: After the addition of KOH is complete, gently heat the solution to 50-60°C for 30 minutes to ensure the reaction goes to completion.

-

Concentration: Concentrate the resulting clear solution of this compound using a rotary evaporator to remove the bulk of the water, which will facilitate subsequent precipitation.

-

Precipitation and Washing: Allow the concentrated solution to cool to room temperature, then place it in an ice bath to induce precipitation of this compound. If precipitation is slow, a small amount of cold ethanol can be added. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The final product should be a white to off-white crystalline powder.[2]

Synthesis Workflow Diagram

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols and expected results for various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 19455-20-0 | [2] |

| Molecular Formula | C₄H₇KO₂ | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | White to almost white powder to crystal | [2] |

| Purity | >98.0% (T) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.[3]

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterium oxide (D₂O)

-

Concentration: 10-20 mg/mL

-

Reference: Trimethylsilylpropanoic acid (TSP) or internal D₂O signal

-

Temperature: 25°C

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.45 | Septet | 1H | CH |

| ~ 1.05 | Doublet | 6H | 2 x CH₃ |

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the isobutyrate anion.[3] The six equivalent methyl protons (CH₃) appear as a doublet due to coupling with the single methine proton (CH). The methine proton appears as a septet due to coupling with the six methyl protons.

Experimental Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: Deuterium oxide (D₂O)

-

Concentration: 20-50 mg/mL

-

Reference: 1,4-Dioxane or internal D₂O signal

-

Temperature: 25°C

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 | C=O (carboxylate) |

| ~ 38 | CH |

| ~ 20 | 2 x CH₃ |

The ¹³C NMR spectrum is anticipated to display three signals, corresponding to the carboxylate carbon, the methine carbon, and the two equivalent methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

-

Instrument: FTIR Spectrometer

-

Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretching (aliphatic) |

| ~ 1560 | Strong | Asymmetric COO⁻ stretching (carboxylate) |

| ~ 1420 | Strong | Symmetric COO⁻ stretching (carboxylate) |

| 1470 - 1450 | Medium | C-H bending (CH₃) |

| 1390 - 1370 | Medium | C-H bending (CH) |

The key diagnostic peaks in the FTIR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are characteristic of carboxylate salts.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.

Experimental Protocol:

-

Instrument: Simultaneous TGA/DSC Analyzer

-

Sample Mass: 5-10 mg

-

Crucible: Alumina

-

Atmosphere: Nitrogen, flow rate of 50 mL/min

-

Heating Rate: 10°C/min

-

Temperature Range: 25°C to 600°C

Expected Thermal Analysis Data:

| Technique | Observation |

| TGA | No significant weight loss is expected until the onset of decomposition. The decomposition temperature will be indicated by a sharp decrease in mass. |

| DSC | An endothermic peak corresponding to melting may be observed, followed by endothermic or exothermic peaks associated with decomposition. |

The NIST WebBook provides the following thermodynamic data for this compound:

-

Solid Phase Heat Capacity (Cp,solid): 166.95 J/mol·K at 298.15 K

-

Solid Phase Molar Entropy (S°solid, 1 bar): 192.40 J/mol·K[4]

X-ray Diffraction (XRD)

Powder X-ray diffraction can be used for phase identification and to assess the crystallinity of the bulk sample.

Experimental Protocol:

-

Instrument: Powder X-ray Diffractometer

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Scan Speed: 2°/min

Expected XRD Data:

The powder XRD pattern of a crystalline sample of this compound would exhibit a series of sharp peaks at specific 2θ angles. The positions and intensities of these peaks are unique to the crystal structure of the compound and can be used as a fingerprint for identification.

Characterization Workflow Diagram

Conclusion

This technical guide has outlined the synthesis of this compound via a neutralization reaction and detailed the analytical techniques for its comprehensive characterization. The provided experimental protocols and expected data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The successful synthesis and characterization of this compound rely on the careful execution of these procedures and the accurate interpretation of the resulting analytical data.

References

An In-depth Technical Guide to Potassium Isobutyrate (CAS Number: 19455-20-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potassium isobutyrate (CAS No. 19455-20-0), the potassium salt of isobutyric acid. This document details its chemical and physical properties, provides a generalized experimental protocol for its synthesis, and summarizes its key spectroscopic characteristics. A significant focus is placed on the biological activities of the isobutyrate anion, particularly its role as a histone deacetylase (HDAC) inhibitor and its modulation of critical cellular signaling pathways, including NF-κB, PI3K/Akt, and JAK/STAT. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid. As the potassium salt of a short-chain fatty acid, it is freely soluble in water and soluble in ethanol.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 19455-20-0 | [2][3][4] |

| Molecular Formula | C₄H₇KO₂ | [5][6] |

| Molecular Weight | 126.20 g/mol | [5][6] |

| IUPAC Name | potassium 2-methylpropanoate | [5] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Freely soluble | [1] |

| Solubility in Ethanol | Soluble | [1] |

Synthesis

The most common and straightforward method for the synthesis of this compound is through a simple acid-base neutralization reaction.[2] This involves reacting isobutyric acid with a potassium-containing base, such as potassium hydroxide or potassium carbonate.

Generalized Experimental Protocol for Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of this compound. Researchers should adapt this procedure based on their specific equipment and safety protocols.

Materials:

-

Isobutyric acid (C₄H₈O₂)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Ethanol (optional, for recrystallization)

Procedure:

-

Dissolution of Base: In a beaker, dissolve a known molar amount of potassium hydroxide in a minimal amount of distilled water with stirring.

-

Neutralization: While stirring, slowly add an equimolar amount of isobutyric acid to the potassium hydroxide solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.

-

pH Adjustment: Monitor the pH of the solution. Continue adding the isobutyric acid until the pH of the mixture reaches approximately 7, indicating complete neutralization.

-

Evaporation: Gently heat the resulting solution to evaporate the water, yielding the crude this compound salt.

-

Purification (Optional): The crude salt can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the salt in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to remove any residual solvent.

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as NMR, FT-IR, and mass spectrometry, as detailed in the following section.

Spectroscopic and Analytical Data

The structural confirmation of this compound can be achieved through various spectroscopic methods. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of the isobutyrate anion is expected to show two distinct signals: a doublet corresponding to the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling.[2]

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the methyl carbons, the methine carbon, and the carboxylate carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by the absence of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

Mass Spectrometry (MS)

Due to its ionic nature, soft ionization techniques like Electrospray Ionization (ESI) are suitable for the mass spectrometric analysis of this compound.[2] In negative-ion mode, the isobutyrate anion (C₄H₇O₂⁻) would be detected at a mass-to-charge ratio (m/z) of 87.[2] In positive-ion mode, adducts with potassium ions may be observed.[2]

Biological Activity and Drug Development Potential

The biological significance of this compound lies in the activity of the isobutyrate anion, which is a short-chain fatty acid (SCFA). SCFAs, including isobutyrate, are increasingly recognized for their roles in cellular processes and their therapeutic potential.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of action for isobutyrate is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, isobutyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates gene expression. This activity is linked to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. Quantitative data on the HDAC inhibitory activity of the closely related sodium butyrate is presented in Table 2.

| Parameter | Value | Cell Line/Enzyme | Reference(s) |

| IC₅₀ (HDAC inhibition) | 0.80 mM | - | [7] |

| IC₅₀ (HDAC1) | 0.3 mM | HDAC1 | [8] |

| IC₅₀ (HDAC2) | 0.4 mM | HDAC2 | [8] |

| IC₅₀ (HDAC7) | 0.3 mM | HDAC7 | [8] |

| IC₅₀ (Cell Viability) | 3.1 mM (72h) | MDA-MB-468 | [9] |

Modulation of Cellular Signaling Pathways

Isobutyrate has been shown to modulate several key signaling pathways implicated in inflammation, cell survival, and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Studies have shown that butyrate can suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[1][7][10] This anti-inflammatory effect is a key area of interest for its therapeutic potential in inflammatory diseases.

Figure 1: Butyrate's inhibition of the NF-κB pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Isobutyrate has been shown to modulate this pathway, often leading to an inhibition of cancer cell migration and an increase in cell differentiation.[8][11]

Figure 2: Butyrate's modulation of the PI3K/Akt pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors, playing a role in immunity, proliferation, and apoptosis. Butyrate has been demonstrated to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory and anti-cancer effects.[12][13][14][15]

Figure 3: Butyrate's inhibition of the JAK/STAT pathway.

Applications in Drug Development

The multifaceted biological activities of isobutyrate make this compound a compound of interest for drug development. Its role as an HDAC inhibitor presents opportunities in oncology. Furthermore, its anti-inflammatory properties through the modulation of signaling pathways like NF-κB and JAK/STAT suggest its potential use in the treatment of inflammatory and autoimmune diseases. The use of this compound as a solubility promoter could also be beneficial in pharmaceutical formulations.[2]

Conclusion

This compound is a readily synthesizable compound with significant biological activities attributed to its isobutyrate anion. Its ability to inhibit HDACs and modulate key cellular signaling pathways underscores its potential as a therapeutic agent, particularly in the fields of oncology and immunology. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological functions to aid researchers and drug development professionals in exploring its full therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to translate its promising preclinical activities into clinical applications.

References

- 1. CAS 327-62-8: Potassium propionate | CymitQuimica [cymitquimica.com]

- 2. Potassium acetate - Wikipedia [en.wikipedia.org]

- 3. Isobutyric acid(79-31-2) IR Spectrum [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Isobutyric acid(79-31-2) 13C NMR spectrum [chemicalbook.com]

- 6. Isobutyric acid(79-31-2) 1H NMR spectrum [chemicalbook.com]

- 7. SATHEE: Chemistry Potassium Acetate [sathee.iitk.ac.in]

- 8. Potassium propionate [fao.org]

- 9. Page loading... [guidechem.com]

- 10. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Potassium Acetate | C2H3O2K | CID 517044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. hmdb.ca [hmdb.ca]

- 15. chembk.com [chembk.com]

Solubility of Potassium Isobutyrate in Water and Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of potassium isobutyrate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound in aqueous and organic solvents. Furthermore, it discusses the expected solubility trends based on the physicochemical properties of the compound. Additionally, this guide explores the known cellular signaling pathways of the closely related short-chain fatty acid, butyrate, offering insights into the potential biological roles of the isobutyrate anion, which is of significant interest in drug development and life sciences research.

Introduction

This compound (also known as potassium 2-methylpropanoate) is the potassium salt of isobutyric acid. It is a white crystalline powder that is known to be highly soluble in water.[1] Its applications span various fields, including its use as a reagent in chemical synthesis and as a source of the isobutyrate anion in life sciences research.[1] The isobutyrate moiety is of particular interest due to its structural similarity to butyrate, a well-studied short-chain fatty acid with known roles in cellular signaling and as an epigenetic modulator.

A thorough understanding of the solubility of this compound in different solvent systems is crucial for its application in research and development, particularly in areas such as formulation science, drug delivery, and in vitro/in vivo studies. This guide aims to provide the necessary theoretical background and practical methodologies for researchers to accurately determine and understand the solubility characteristics of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₇KO₂ | [2][3][4] |

| Molecular Weight | 126.20 g/mol | [2][3][5][6] |

| CAS Number | 19455-20-0 | [4] |

| Appearance | White crystalline powder | [1] |

| IUPAC Name | Potassium 2-methylpropanoate | [2] |

Solubility of this compound

Qualitative Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. As an ionic salt, it is expected to be highly soluble in polar protic solvents like water, where the polar water molecules can effectively solvate the potassium cations (K⁺) and isobutyrate anions (CH₃CH(CH₃)COO⁻).

Its solubility in organic solvents will be dependent on the polarity of the solvent. It is expected to have some solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the cation. In less polar solvents like alcohols (e.g., ethanol, methanol), the solubility is likely to be lower than in water. For non-polar solvents such as toluene, hexane, or diethyl ether, the solubility of this compound is expected to be very low to negligible, as these solvents cannot effectively stabilize the ionic components of the salt.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in water at various temperatures or in a range of organic solvents. The absence of such data necessitates experimental determination to meet the specific requirements of a research or development project. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of this compound using the isothermal equilibrium method, which is a reliable and widely used technique.

Materials and Equipment

-

This compound (high purity)

-

Solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF, acetone, toluene)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, ion chromatography, or gravimetric analysis)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the diagram below.

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials at the experimental temperature to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved solid from being sampled, attach a syringe filter to the syringe before drawing the liquid.

-

Quantification:

-

Gravimetric Method: Accurately weigh the collected aliquot of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The mass of the dissolved solute and the mass of the solvent can then be determined by difference.

-

Chromatographic Method (e.g., HPLC): Accurately dilute the collected aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the isobutyrate anion.

-

-

Calculation: Based on the quantification method, calculate the solubility in the desired units (e.g., g/100 g solvent, mg/mL, or mol/L).

-

For Gravimetric Method: Solubility ( g/100 g solvent) = (mass of dried solute / mass of solvent) * 100

-

For Chromatographic Method: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) * Dilution Factor

-

Cellular Signaling Pathways of the Isobutyrate Anion

While specific signaling pathways for isobutyrate are not as extensively studied as those for its isomer, n-butyrate, the structural similarity suggests that they may share common biological targets. Butyrate is a well-known histone deacetylase (HDAC) inhibitor and also acts as a ligand for several G-protein coupled receptors (GPCRs).[1][5] These interactions trigger downstream signaling cascades that influence various cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.[1][7]

The diagram below illustrates the key signaling pathways associated with butyrate, which serve as a valuable model for understanding the potential biological activities of isobutyrate.

Caption: Putative signaling pathways of isobutyrate based on known butyrate activity.

Conclusion

This technical guide has addressed the topic of this compound solubility by providing a framework for its experimental determination in the absence of readily available quantitative data. The detailed protocol and workflow diagram offer a practical approach for researchers to generate reliable solubility data tailored to their specific needs. Furthermore, the discussion of the potential cellular signaling pathways of the isobutyrate anion, based on the well-documented activities of butyrate, provides a valuable starting point for investigations into its biological functions. For professionals in drug development and other scientific fields, a thorough and experimentally verified understanding of solubility is a critical first step in harnessing the potential of compounds like this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound|Research Compound [benchchem.com]

- 3. ia601308.us.archive.org [ia601308.us.archive.org]

- 4. This compound [webbook.nist.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. CRC Handbook of Chemistry and Physics - Google Books [books.google.com]

- 7. srdata.nist.gov [srdata.nist.gov]

Unveiling the Solid-State Architecture of Potassium Isobutyrate: A Technical Guide to its Crystal Structure

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of potassium isobutyrate, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The document outlines the precise atomic arrangement of this compound hemihydrate, details the experimental protocols for its synthesis and crystallographic analysis, and presents the quantitative data in a clear, accessible format.

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined to be that of its hemihydrate form. Through single-crystal X-ray diffraction, it has been established that this compound hemihydrate crystallizes in the monoclinic system with the space group P2₁/c. This specific arrangement of atoms in the crystal lattice is fundamental to understanding its physicochemical properties.

The crystallographic data, as reported by O. S. Lebedev and M. Y. Antipin in Zeitschrift für Kristallographie - New Crystal Structures, are summarized in the table below.[1] These parameters define the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₈H₁₅K₂O₄.₅ |

| Formula Weight | 261.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.1373(4) Å |

| b | 10.2309(4) Å |

| c | 12.5691(5) Å |

| α | 90° |

| β | 104.305(2)° |

| γ | 90° |

| Volume | 1260.47(9) ų |

| Data Collection | |

| Temperature | 240 K |

Experimental Protocols

The determination of the crystal structure of this compound hemihydrate involves two critical experimental stages: the synthesis of high-quality single crystals and the subsequent analysis of these crystals using X-ray diffraction.

Synthesis of this compound Hemihydrate Single Crystals

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction.

Materials:

-

Isobutyric acid

-

Potassium hydroxide

-

Distilled water

-

Ethanol

Procedure:

-

An aqueous solution of potassium hydroxide is prepared by dissolving a stoichiometric amount of KOH in distilled water.

-

Isobutyric acid is slowly added to the potassium hydroxide solution with continuous stirring. The reaction is exothermic, and the vessel may require cooling to maintain a controlled temperature.

-

The resulting solution of this compound is then concentrated by slow evaporation of the solvent at room temperature.

-

To promote the growth of single crystals suitable for X-ray diffraction, the concentrated solution is subjected to recrystallization. This is typically achieved by dissolving the crude this compound in a minimal amount of a hot solvent mixture, such as water-ethanol, and allowing it to cool slowly.

-

Over a period of several days, well-formed, transparent single crystals of this compound hemihydrate will precipitate from the solution. These crystals are then carefully harvested for analysis.

Single-Crystal X-ray Diffraction Analysis

The precise arrangement of atoms within the synthesized crystals is determined using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle automated diffractometer (e.g., Bruker AXS SMART APEX)

-

Graphite-monochromated MoKα radiation (λ = 0.71073 Å)

-

Low-temperature device for maintaining the crystal at 240 K.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound hemihydrate is selected under a microscope and mounted on a glass fiber or a cryoloop.

-

Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled to 240 K to minimize thermal vibrations of the atoms. The diffractometer then collects a series of diffraction patterns by rotating the crystal through a range of angles while it is irradiated with a fine beam of X-rays.

-

Data Reduction: The collected diffraction data are processed to correct for various experimental factors, such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods. The initial structural model is then refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated diffraction intensities. The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is visualized in the following diagram.

Caption: Experimental workflow for this compound crystal structure analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermodynamic Properties of Potassium Isobutyrate

This technical guide provides a comprehensive overview of the known thermodynamic properties of this compound (CAS 19455-20-0), also known as potassium 2-methylpropanoate.[1] The document summarizes available quantitative data, outlines detailed experimental protocols for determining thermodynamic parameters, and illustrates key relationships and workflows through diagrams.

Core Thermodynamic Properties

This compound is a white crystalline powder that is highly soluble in water.[2] Its thermodynamic properties are crucial for understanding its behavior in various chemical and biological systems. The available data, primarily from the NIST Chemistry WebBook, is summarized below.

Quantitative Thermodynamic Data

The following table presents the standard thermodynamic values for solid this compound.

| Property | Value | Units | Temperature (K) | Conditions | Source |

| Molar Heat Capacity (Cp,solid) | 166.95 | J·mol⁻¹·K⁻¹ | 298.15 | Constant Pressure | [1][3] |

| Standard Molar Entropy (S°solid) | 192.40 | J·mol⁻¹·K⁻¹ | 298.15 | 1 bar | [3] |

Note: Data for the standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°) for this compound were not found in the reviewed literature.

Physical and Chemical Properties

| Property | Value / Description | Source |

| Molecular Formula | C₄H₇KO₂ | [1][4] |

| Molecular Weight | 126.20 g/mol | [4][5] |

| Appearance | White to almost white powder/crystal | |

| Solubility | Highly soluble in water | [2] |

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties is achieved through various experimental techniques. While specific studies detailing the protocols for this compound are sparse, methodologies for analogous carboxylate salts and related compounds are well-established.

Determination of Enthalpy, Entropy, and Gibbs Free Energy from Solubility

Given that this compound is highly soluble in water, its thermodynamic properties of dissolution (ΔH°, ΔS°, and ΔG°) can be determined by measuring its solubility at various temperatures.[2][6] The process relies on the relationship between the solubility product constant (Ksp), temperature, and the Gibbs free energy.[6]

Experimental Protocol:

-

Preparation of Saturated Solutions: Prepare a series of saturated solutions of this compound in deionized water at different, constant temperatures (e.g., 288 K, 298 K, 308 K, 318 K). Constant stirring for an extended period (e.g., 24 hours) is required to ensure equilibrium is reached.

-

Concentration Determination: At each temperature, carefully extract an aliquot of the supernatant liquid, ensuring no solid is transferred. Determine the molar concentration (solubility, s) of this compound in each sample. This can be achieved through titration with a standardized acid or by gravimetric analysis after evaporating the solvent.

-

Calculation of Ksp: For the dissolution of this compound, C₃H₇COOK(s) ⇌ K⁺(aq) + C₃H₇COO⁻(aq), the solubility product is given by Ksp = [K⁺][C₃H₇COO⁻]. Assuming 1:1 stoichiometry, Ksp = s².[6]

-

Thermodynamic Analysis: The Gibbs free energy of dissolution is calculated using the equation: ΔG° = -RT ln(Ksp) , where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.[6]

-

Van't Hoff Plot: The relationship between Ksp, enthalpy (ΔH°), and entropy (ΔS°) is described by the Van't Hoff equation: ln(Ksp) = -ΔH°/R * (1/T) + ΔS°/R .[6] By plotting ln(Ksp) versus 1/T, a linear relationship is obtained.

-

The enthalpy of dissolution (ΔH°) is calculated from the slope of the line (Slope = -ΔH°/R).

-

The entropy of dissolution (ΔS°) is calculated from the y-intercept (Intercept = ΔS°/R).

-

Calorimetric Measurement of Heat Capacity

Heat capacity is a fundamental property that can be measured directly using calorimetry. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed for thermal analysis of salts.[7]

Experimental Protocol (DSC for Heat Capacity):

-

Sample Preparation: A precisely weighed sample of dried this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an isothermal segment, a linear heating ramp (e.g., 10 K/min) through the temperature range of interest, and a final isothermal segment.

-

Measurement Runs: Three separate runs are performed using the same temperature program:

-

Baseline Run: Both the sample and reference holders are empty to measure the baseline heat flow.

-

Sapphire Run: A standard material with a known heat capacity, such as sapphire, is run to calibrate the instrument.

-

Sample Run: The this compound sample is run.

-

-

Data Analysis: The heat flow (mW) is recorded as a function of temperature. The heat capacity (Cp) of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard, according to ASTM E1269.

Fundamental Thermodynamic Relationships

The spontaneity of a chemical process, such as dissolution, is governed by the Gibbs free energy (ΔG), which integrates the contributions of enthalpy (ΔH) and entropy (ΔS). This relationship is described by the Gibbs-Helmholtz equation.[6][8]

ΔG = ΔH - TΔS

-

ΔH (Enthalpy): Represents the heat change of the system. A negative value (exothermic) favors spontaneity.

-

ΔS (Entropy): Represents the change in disorder or randomness. A positive value (increased disorder) favors spontaneity.

-

T (Temperature): The absolute temperature in Kelvin, which modulates the contribution of the entropy term.

The spontaneity of a reaction depends on the sign of ΔG:

-

ΔG < 0: The process is spontaneous under the given conditions.[9]

-

ΔG > 0: The process is non-spontaneous.[9]

-

ΔG = 0: The system is at equilibrium.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound|Research Compound [benchchem.com]

- 3. This compound (CAS 19455-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. steemit.com [steemit.com]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. secondaryscience4all.wordpress.com [secondaryscience4all.wordpress.com]

Potassium Isobutyrate (CAS: 19455-20-0): A Technical Safety and Handling Guide

This document provides an in-depth technical guide to the safety, handling, and properties of Potassium Isobutyrate, also known as Potassium 2-methylpropanoate or Isobutyric Acid Potassium Salt. The information is compiled from various Safety Data Sheets (SDS) and chemical databases, intended for use by researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

This compound is the potassium salt of isobutyric acid. It presents as a white to almost white, hygroscopic powder or crystalline solid.[1]

| Property | Data | Source(s) |

| Molecular Formula | C₄H₇KO₂ | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2][3] |

| CAS Number | 19455-20-0 | [1][3][4] |

| EC Number | 243-077-8 | [1] |

| Appearance | White to almost white powder or crystals. Hygroscopic solid. | [1] |

| Boiling Point | 155°C | [1] |

| Flash Point | 58°C | [1] |

| Storage Temperature | Room temperature, 4°C for long-term sealed storage. | [1][3] |

Hazard Identification and GHS Classification

There is conflicting information regarding the GHS classification of this compound. Researchers should handle the substance with care, adhering to the more stringent classification until further data is available.

-

ECHA C&L Inventory Data: According to aggregated data from 5 reports submitted to the European Chemicals Agency (ECHA), this chemical does not meet the criteria for GHS hazard classification.[2] Several suppliers also state it is not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]

-

Supplier-Specific Classifications: In contrast, other suppliers have classified the substance with the following hazards:

Given these discrepancies, it is prudent to handle this compound as a substance that can cause skin, eye, and respiratory irritation.

First-Aid Measures

Standard first-aid protocols should be followed in case of exposure.

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | If fumes or dust are inhaled, remove the individual to fresh air. Seek medical attention for any breathing difficulty. | [1][5] |

| Skin Contact | Wash the exposed area thoroughly with soap and water. If irritation develops or persists, seek medical advice. | [1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5] |

| Ingestion | Do NOT induce vomiting. If large quantities are swallowed, rinse the mouth with water and call a physician immediately. Never give anything by mouth to an unconscious person. | [1][5] |

Handling, Storage, and Personal Protection

Proper laboratory practices are essential when working with this compound to minimize exposure risk.

-

Avoid all personal contact, including the inhalation of dust.[5]

-

Use only in a well-ventilated area.[5]

-

Minimize dust generation during handling.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[1][5]

-

Protect from sunlight, heat sources, and moisture.[1]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1][5]

| Control | Specification | Source(s) |

| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible. | [5][6] |

| Eye/Face Protection | Wear chemical safety goggles or glasses. | [5] |

| Skin Protection | Wear suitable protective gloves and clothing to prevent skin contact. | [5] |

| Respiratory Protection | In case of insufficient ventilation or dust generation, wear a dust respirator. | [5] |

Accidental Release and Fire-Fighting Measures

In the event of a spill, the following workflow should be initiated to ensure safety and proper containment.

Caption: General workflow for responding to an accidental chemical spill.

Minor Spills:

-

Clean up spills immediately.[5]

-

Avoid breathing dust and prevent contact with skin and eyes.[5]

-

Use dry clean-up procedures to avoid generating dust.[5]

-

Sweep, shovel, or vacuum the material into a clean, dry, sealable, and labeled container for disposal.[5]

Major Spills:

-

Alert personnel in the area and notify emergency services of the hazard's location and nature.[5][7]

-

Control personal contact by wearing appropriate protective clothing.[5]

-

Prevent spillage from entering drains or water courses.[5]

-

Follow the cleanup procedures outlined for minor spills.[5]

-

Fire Hazard: The substance is considered non-combustible and not a significant fire risk. However, containers may burn in a fire.[5]

-

Suitable Extinguishing Media: Use any means suitable for extinguishing the surrounding fire. There are no restrictions on the type of extinguisher.[1][5]

-

Hazardous Combustion Products: When heated to decomposition, it may emit corrosive fumes and oxides of carbon.[1][5]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear. Cool fire-exposed containers with a water spray from a protected location.[5][8]

Stability and Reactivity

| Parameter | Description | Source(s) |

| Reactivity | No specific reactivity hazards are known under normal conditions. | |

| Chemical Stability | Stable under ordinary conditions of use and storage. | [1] |

| Possibility of Hazardous Reactions | Hazardous polymerization will not occur. | [1] |

| Conditions to Avoid | No specific conditions to avoid have been identified, but exposure to moisture should be minimized due to its hygroscopic nature. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | When heated to decomposition, the substance may emit oxides of carbon and other fumes. | [1] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.

-

Acute Toxicity: No LD50/LC50 information was found for normal routes of occupational exposure.[1]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a possible or confirmed human carcinogen by IARC, ACGIH, OSHA, or NTP.[1]

-

Skin and Eye Irritation: As noted in Section 2, some suppliers classify it as a skin and eye irritant.[3][5]

-

Respiratory Irritation: May cause respiratory irritation according to some classifications.[3][5]

References

- 1. This compound Manufacturers, with SDS [mubychem.com]

- 2. This compound | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:19455-20-0 | Chemsrc [chemsrc.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

The Natural Occurrence of Isobutyrate and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyrate, a branched-chain short-chain fatty acid (SCFA), is a key microbial metabolite primarily derived from the fermentation of the amino acid valine.[1] While often found in lower concentrations than its straight-chain isomer, butyrate, isobutyrate and its salts are gaining increasing attention for their roles as signaling molecules and biomarkers in various physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrence of isobutyrate, detailing its presence in microbial, animal, and plant systems. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and a visual representation of the key signaling pathways in which it is involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the multifaceted roles of isobutyrate.

Natural Occurrence of Isobutyrate

Isobutyrate is found in a variety of natural environments, with its primary origin being microbial metabolism. Its presence has been documented in the gut of animals, in certain fermented foods, and to a lesser extent, in plants.

Microbial Production

The vast majority of naturally occurring isobutyrate is produced by anaerobic bacteria in the gut through the fermentation of the branched-chain amino acid valine.[2] This process is a key indicator of protein fermentation in the colon.[1] Several species of gut microbiota, including those from the genera Clostridium, Bacteroides, and Prevotella, are known to produce isobutyrate.[3]

Animal Systems

In animals, isobutyrate is most prominently found in the gastrointestinal tract as a product of the gut microbiome. It is particularly abundant in the rumen of ruminant animals, where microbial fermentation of ingested feed occurs.[4] Isobutyrate is also detectable in the feces and plasma of humans and other monogastric animals, where its concentration can be influenced by diet, gut microbiome composition, and gut transit time.[1]

Food and Beverages

Isobutyrate can be found in various fermented foods and beverages as a result of microbial activity during the fermentation process. Cheeses, particularly aged varieties, can contain isobutyrate, contributing to their characteristic flavors.[5] It is also present in some fermented dairy products like kefir and yogurt.[5] Additionally, sucrose acetate isobutyrate (SAIB), a synthetic derivative, is used as a food additive (E444), primarily as a weighting agent in beverages.[4]

Plant Systems

The occurrence of isobutyrate in plants is less well-documented compared to microbial and animal systems. However, isobutyryl-CoA is an intermediate in the valine catabolic pathway in plants, which occurs in both mitochondria and peroxisomes.[6][7] While free isobutyrate concentrations are generally low, plants do emit a variety of volatile organic compounds, and isobutyrate derivatives may be present in trace amounts.[8]

Quantitative Data on Isobutyrate Occurrence

The concentration of isobutyrate varies significantly depending on the biological matrix. The following tables summarize the reported quantitative data for isobutyrate in various natural sources.

| Table 1: Isobutyrate Concentrations in Human Biological Samples | |

| Sample Matrix | Concentration Range |

| Feces | 0.1 - 5 mmol/kg[9] |

| Plasma/Serum | 0.1 - 5 µmol/L[8][9] |

| Table 2: Isobutyrate Concentrations in Ruminant Animals | |

| Sample Matrix | Concentration Range |

| Rumen Fluid (Cattle) | 1 - 5 mmol/L[10] |

| Table 3: Isobutyrate in Fermented Foods | |

| Food Product | Reported Presence |

| Various Cheeses | Present, contributes to flavor[5] |

| Kefir | Present[5] |

Experimental Protocols for Isobutyrate Analysis

The accurate quantification of isobutyrate in biological samples is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the separation of volatile compounds in a gas chromatograph followed by their detection and quantification using a mass spectrometer. For SCFAs like isobutyrate, derivatization is often necessary to increase their volatility and thermal stability.[11]

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of plasma or serum, add an internal standard (e.g., deuterated isobutyric acid).

-

Acidify the sample by adding 50 µL of 3 M HCl.

-

Add 2 mL of an extraction solvent (e.g., a 4:1 v/v mixture of ether and dichloromethane).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.[11]

-

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Allow the vial to cool to room temperature.[11]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a suitable capillary column, such as a DB-FFAP (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 3 minutes.

-

Ramp 1: Increase to 210°C at 30°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 240°C at 3°C/min.

-

Ramp 3: Increase to 300°C at 40°C/min, hold for 5 minutes.[12]

-

-

Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.

-

MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized isobutyrate and the internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This technique separates compounds in a liquid phase followed by their detection with a tandem mass spectrometer. Derivatization is also commonly used to improve ionization efficiency and chromatographic retention.[2][8]

Methodology:

-

Sample Preparation and Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):

-

To 50 µL of sample supernatant (e.g., from fecal homogenate), add 50 µL of an internal standard mixture (e.g., stable isotope-labeled SCFAs).

-

Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.

-

Incubate the mixture at 40°C for 30 minutes with shaking.

-

Quench the reaction by adding 200 µL of 0.1% formic acid.[6]

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

LC Column: A reverse-phase column, such as a Kinetex® 2.6 µm XB-C18 (50 x 2.1 mm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for the 3-NPH derivatized isobutyrate and internal standards.[6]

-

Signaling Pathways Involving Isobutyrate

Isobutyrate is not merely a metabolic byproduct but also an active signaling molecule that can influence various cellular processes.

Microbial Biosynthesis of Isobutyrate from Valine

The primary pathway for isobutyrate production in the gut involves the microbial fermentation of the amino acid valine. This pathway is a key part of protein catabolism by the gut microbiota.

G-Protein Coupled Receptor (GPCR) Signaling

Isobutyrate, along with other SCFAs, can act as a ligand for G-protein coupled receptors, such as GPR41 (FFAR3) and GPR43 (FFAR2), which are expressed on various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors can trigger downstream signaling cascades that modulate inflammation, gut motility, and hormone secretion.

Histone Deacetylase (HDAC) Inhibition

Isobutyrate can inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, isobutyrate can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription. This mechanism is thought to contribute to the anti-inflammatory and anti-proliferative effects of isobutyrate.

Conclusion

Isobutyrate, a microbially-derived branched-chain short-chain fatty acid, is a significant metabolite in various biological systems. Its natural occurrence is intrinsically linked to protein fermentation, particularly of the amino acid valine, by the gut microbiota. The concentration of isobutyrate in different biological matrices can serve as a valuable biomarker for dietary intake and gut health. The analytical methods detailed in this guide, namely GC-MS and LC-MS/MS, provide robust and sensitive means for its quantification. Furthermore, the elucidation of its roles in cellular signaling, through GPCR activation and HDAC inhibition, highlights its potential as a therapeutic target. This technical guide provides a foundational understanding of the natural occurrence of isobutyrate and its salts, offering valuable insights for researchers, scientists, and drug development professionals exploring its physiological and pathological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peroxisomal metabolism of propionic acid and isobutyric acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Volatile-mediated plant–plant interactions: volatile organic compounds as modulators of receiver plant defence, growth, and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein origin of the volatile fatty acids isobutyrate and isovalerate in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plants’ Physio-Biochemical and Phyto-Hormonal Responses to Alleviate the Adverse Effects of Drought Stress: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]

- 11. Effects of isobutyrate supplementation on ruminal microflora, rumen enzyme activities and methane emissions in Simmental steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Enduring Utility of Potassium Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium isobutyrate, the potassium salt of 2-methylpropanoic acid, is a compound rooted in the foundational discoveries of 19th-century organic chemistry. While its direct discovery is not pinpointed to a singular event, its history is intrinsically linked to the isolation and characterization of its parent compound, isobutyric acid. Initially identified from natural sources, isobutyric acid's branched structure presented a puzzle that was solved through meticulous chemical degradation and synthesis. Today, this compound serves as a valuable reagent and building block in various chemical and pharmaceutical applications. This technical guide provides an in-depth exploration of the historical context, physicochemical properties, synthesis protocols, and biological significance of this compound and its corresponding acid, offering a comprehensive resource for researchers.

Historical Perspective: From Natural Essence to Laboratory Synthesis

The story of this compound begins with the discovery of isobutyric acid. Unlike a dramatic, isolated discovery, the identification of isobutyric acid was a gradual process of characterizing components of natural products.[1] It was found in a free state in plants like the carob tree (Ceratonia siliqua) and the root of Arnica dulcis, and as an ethyl ester in croton oil.[1] The presence of isobutyric acid alongside its straight-chain isomer, n-butyric acid, in substances like butter, posed a significant analytical challenge for early chemists.

The elucidation of its structure as 2-methylpropanoic acid was a product of the developing theories of chemical structure in the 19th century.[1] Key to this was the synthesis of isobutyric acid from precursors with known branched structures. One of the earliest successful laboratory methods was the oxidation of isobutyl alcohol using strong oxidizing agents like potassium dichromate in sulfuric acid.[2] Another significant early pathway was the hydrolysis of isobutyronitrile (isopropyl cyanide).[2] These synthetic routes, coupled with degradation experiments that yielded products like acetone, provided compelling evidence for its branched structure.[1]

The synthesis of this compound itself is a straightforward acid-base reaction, a fundamental technique in chemistry. The availability of isobutyric acid through these early synthetic methods directly enabled the preparation of its various salts, including this compound, for further study and application.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇KO₂ | [3][4] |

| Molecular Weight | 126.20 g/mol | [2][3] |

| CAS Number | 19455-20-0 | [3] |

| Appearance | White to almost white powder or crystal | [3] |

| Purity | >98.0% (Typical) | [3] |

| InChI Key | LBOHISOWGKIIKX-UHFFFAOYSA-M | [3] |

| SMILES | CC(C)C(=O)[O-].[K+] | [5] |

| Solid Phase Heat Capacity (Cp,solid) | 166.95 J/mol·K (at 298.15 K) | [5] |

| Solid Phase Molar Entropy (S°solid,1 bar) | 192.40 J/mol·K | [5] |

Table 2: Physical Properties of Isobutyric Acid (Parent Compound)

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [2] |

| Molecular Weight | 88.11 g/mol | [2] |

| Density | 0.9697 g/cm³ (at 0 °C) | [2] |

| Boiling Point | 155 °C | [2] |

| Melting Point | -47 °C | [2] |

| Acidity (pKa) | 4.86 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Unpleasant, rancid butter-like | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Experimental Protocols: Synthesis of this compound

The most common and direct method for preparing this compound is through the neutralization of isobutyric acid with a potassium base.

Synthesis via Neutralization with Potassium Hydroxide

This method is a classic acid-base reaction yielding the potassium salt and water.

Reaction: (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[1]

Materials:

-

Isobutyric acid ((CH₃)₂CHCOOH)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol (optional, for recrystallization)

Procedure:

-

Dissolution of Reactants: In a reaction vessel equipped with a magnetic stirrer, dissolve a calculated molar amount of potassium hydroxide in a minimal amount of deionized water. The dissolution of KOH is exothermic, so cooling the vessel in an ice bath is recommended. In a separate container, measure out an equimolar amount of isobutyric acid.

-

Neutralization: Slowly add the isobutyric acid to the potassium hydroxide solution while stirring continuously. The reaction is exothermic. Monitor the pH of the solution using a pH meter or pH paper, aiming for a neutral pH (approximately 7).

-

Isolation of Product:

-

Evaporation: The resulting solution of this compound can be concentrated by removing the water via rotary evaporation or gentle heating to yield the crude solid product.

-

Crystallization: For higher purity, the product can be recrystallized. Dissolve the crude solid in a minimal amount of hot deionized water or a water-ethanol mixture. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

-

Drying: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether. Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Workflow Diagram:

References

- 1. This compound|Research Compound [benchchem.com]

- 2. This compound | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:19455-20-0 | Chemsrc [chemsrc.com]

- 5. This compound (CAS 19455-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Notes: Potassium Isobutyrate as a Versatile C4 Precursor in Organic Synthesis

Introduction

Potassium isobutyrate (CAS No. 19455-20-0) is the potassium salt of isobutyric acid, a branched-chain short-chain fatty acid.[1] As an inexpensive, stable, and readily available C4 building block, it serves as a valuable precursor in a variety of organic transformations. Its utility stems from the dual reactivity of the isobutyrate moiety: it can function as an effective nucleophile in substitution reactions or undergo decarboxylation to generate an isopropyl group for carbon-carbon bond formation.[2][3] These application notes provide detailed protocols and data for key synthetic applications of this compound, intended for researchers in organic synthesis and drug development.

Synthesis of Isobutyrate Esters via Nucleophilic Substitution

The isobutyrate anion is an effective oxygen-centered nucleophile for the synthesis of isobutyrate esters through SN2 reaction with alkyl halides. This method is a straightforward and high-yielding approach to introduce the isobutyryl group, a common motif in flavorings, fragrances, and pharmaceutical intermediates. The reaction proceeds readily in polar aprotic solvents which solvate the potassium cation without significantly hindering the nucleophilicity of the carboxylate.

Figure 1: General workflow for SN2 synthesis of isobutyrate esters.

Table 1: Representative Conditions for Ester Synthesis

| Alkyl Halide (Electrophile) | Base/Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl Iodide | This compound | DMF | 60 - 80 | 4 - 12 | > 90 |

| Benzyl Bromide | This compound | DMSO | 25 - 40 | 6 - 18 | > 90 |

| n-Butyl Bromide | This compound | Acetonitrile | Reflux | 12 - 24 | 85 - 95 |

Note: Data are representative of typical SN2 reactions with carboxylate salts. Specific yields may vary.

Experimental Protocol: Synthesis of Ethyl Isobutyrate

-

Reagent Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (12.6 g, 100 mmol, 1.0 equiv.).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Stir the suspension and add ethyl iodide (17.2 g, 110 mmol, 1.1 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 70 °C using an oil bath and maintain stirring for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by saturated sodium bicarbonate solution (1 x 100 mL) and finally brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation to yield pure ethyl isobutyrate.

Synthesis of Isobutyric Anhydride

This compound can serve as a nucleophile in a nucleophilic acyl substitution reaction with an acyl halide, such as isobutyryl chloride, to produce isobutyric anhydride.[4] This symmetrical anhydride is a useful acylating agent in its own right, often used when a milder alternative to the corresponding acyl chloride is desired.[5][6]

Figure 2: Nucleophilic acyl substitution for anhydride synthesis.

Table 2: Conditions for Isobutyric Anhydride Synthesis

| Nucleophile | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Isobutyryl Chloride | THF (anhydrous) | 0 to 25 | 2 - 4 | 85 - 95 |

| Sodium Isobutyrate | Isobutyryl Chloride | Diethyl Ether | 0 to 25 | 3 - 5 | 80 - 90 |

Note: Data are based on standard protocols for anhydride synthesis from carboxylate salts and acyl chlorides.[7]

Experimental Protocol: Synthesis of Isobutyric Anhydride

-

Setup: Equip an oven-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagents: Suspend finely ground this compound (6.3 g, 50 mmol, 1.0 equiv.) in 40 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Addition: Add a solution of isobutyryl chloride (5.3 g, 50 mmol, 1.0 equiv.) in 10 mL of anhydrous THF dropwise from the dropping funnel over 30 minutes with vigorous stirring. A white precipitate of potassium chloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite under vacuum to remove the precipitated potassium chloride. Wash the filter cake with a small amount of anhydrous THF.

-

Concentration: Combine the filtrates and remove the THF under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is crude isobutyric anhydride. Purify by vacuum distillation to obtain the final product.

Decarboxylative Dimerization via Kolbe Electrolysis